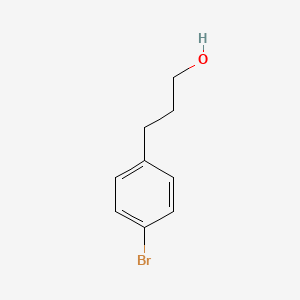

3-(4-Bromophenyl)propan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(4-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODKXGCVVOOEIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441746 | |

| Record name | 3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25574-11-2 | |

| Record name | 3-(4-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Bromophenyl)-1-propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Bromophenyl)propan-1-ol (CAS 25574-11-2)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-(4-Bromophenyl)propan-1-ol, a key chemical intermediate with applications in organic synthesis and drug discovery, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

This compound is a substituted aromatic alcohol. Its core structure consists of a propan-1-ol chain attached to a benzene ring at position 4 with a bromine substituent. This structure imparts specific physicochemical properties that are valuable in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 25574-11-2 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless to light yellow clear liquid or solid | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Boiling Point | 299.9 ± 15.0 °C at 760 mmHg | [3] |

| Flash Point | 135.2 ± 20.4 °C | [3] |

| LogP | 2.65 | [3] |

| Index of Refraction | 1.565 | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Data Reference / Description |

| ¹³C Nuclear Magnetic Resonance (NMR) | The ¹³C NMR spectrum has been reported in the literature, run in a CDCl₃ solvent.[1] The key chemical shifts are documented in J. Nat. Prod., 72, 876 (2009). |

| ¹H Nuclear Magnetic Resonance (NMR) | Expected signals would include triplets for the two methylene groups of the propyl chain, a multiplet for the central methylene group, and doublets in the aromatic region for the phenyl protons. |

| Mass Spectrometry (MS) | GC-MS data is available, which would show the molecular ion peak and characteristic fragmentation patterns.[1] |

| Infrared (IR) Spectroscopy | ATR-IR spectral data is available.[1] Expected peaks include a broad O-H stretch for the alcohol group and C-H and C=C stretches for the aromatic ring. |

| Raman Spectroscopy | FT-Raman spectral data has been recorded.[1] |

Applications in Drug Development

The primary application of this compound in modern drug development is its use as a chemical linker, particularly in the synthesis of PROTACs.[4]

Role as a PROTAC Linker

PROTACs are heterobifunctional molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] A PROTAC molecule consists of three parts: a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

This compound serves as a precursor to linkers that connect these two ligands. The length, rigidity, and chemical nature of the linker are critical for the efficacy of the PROTAC, as they determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

Below is a conceptual diagram illustrating the role of a linker derived from this molecule in the PROTAC mechanism.

Experimental Protocols

Synthesis via Reduction of 3-(4-bromophenyl)propanoic acid

This procedure describes the reduction of the carboxylic acid precursor using a borane reagent, a common method for this transformation.

Materials:

-

3-(4-bromophenyl)propanoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Ethyl acetate

-

Hexanes

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-(4-bromophenyl)propanoic acid (1.0 eq). Anhydrous THF is added to dissolve the acid (concentration approx. 0.5 M). The flask is cooled to 0 °C in an ice bath.

-

Addition of Reducing Agent: The borane-THF complex (approx. 1.5-2.0 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: The reaction flask is cooled again to 0 °C. The reaction is carefully quenched by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: The mixture is concentrated under reduced pressure to remove the bulk of the THF. The residue is diluted with ethyl acetate and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude alcohol is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 3: GHS Hazard Information

| Pictogram(s) | Signal Word | Hazard Statement(s) | Precautionary Statement(s) |

|

| Warning | H302: Harmful if swallowed.[1]H315: Causes skin irritation.[1]H319: Causes serious eye irritation.[1]H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P362+P364: Take off contaminated clothing and wash it before reuse. |

Disclaimer: This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

3-(4-Bromophenyl)propan-1-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-(4-Bromophenyl)propan-1-ol, a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its application as a linker in Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

The fundamental molecular and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO[1][2][3] |

| Molecular Weight | 215.09 g/mol [1][2][3] |

| CAS Number | 25574-11-2[1][2] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 299.932 °C at 760 mmHg[1] |

| Density | 1.411 g/cm³[1] |

| Flash Point | 135.194 °C[1] |

| Refractive Index | 1.565[1] |

| LogP | 2.374[1] |

Experimental Protocols

A plausible and detailed two-step experimental protocol for the synthesis of this compound is outlined below. This procedure involves the synthesis of the precursor 3-(4-bromophenyl)propanoic acid followed by its reduction to the target alcohol.

Step 1: Synthesis of 3-(4-Bromophenyl)propanoic acid

This step can be achieved via a Heck reaction between 4-bromoiodobenzene and acrylic acid, followed by reduction of the double bond. A more direct, though potentially lower-yielding, approach is the Friedel-Crafts acylation of bromobenzene with succinic anhydride followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid. A detailed procedure for the reduction of a similar compound, (3S)-3-(4-bromophenyl)butanoic acid, suggests that the corresponding propanoic acid can be synthesized and purified using standard organic chemistry techniques.

Step 2: Reduction of 3-(4-Bromophenyl)propanoic acid to this compound

Materials:

-

3-(4-Bromophenyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a suitable catalyst

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., a mixture of hexane and ethyl acetate)

-

Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a molar excess, typically 1.5-2 equivalents) in anhydrous diethyl ether or THF.

-

Addition of Carboxylic Acid: Dissolve 3-(4-bromophenyl)propanoic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and the evolution of hydrogen gas.

-

Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by Thin Layer Chromatography, TLC).

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). This will produce a granular precipitate of aluminum salts.

-

Work-up: Filter the resulting mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether or THF. Combine the organic filtrates.

-

Extraction and Washing: Transfer the organic solution to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure alcohol.

Mandatory Visualization

The following diagram illustrates the role of this compound as a component of a PROTAC linker, a critical application in modern drug discovery.

Caption: Conceptual workflow of a PROTAC utilizing a linker derived from this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(4-Bromophenyl)propan-1-ol. This document outlines predicted and experimental spectral data, detailed experimental protocols for data acquisition, and visual representations of the molecular structure and analytical workflow to support researchers in the fields of chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. A thorough understanding of its structural characteristics is paramount for its effective utilization. NMR spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This guide presents a detailed interpretation of the ¹H and ¹³C NMR spectra of this compound, providing a foundational reference for its identification and characterization.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.42 | Doublet (d) | 2H | 8.4 | Ar-H (ortho to Br) |

| 7.08 | Doublet (d) | 2H | 8.4 | Ar-H (meta to Br) |

| 3.68 | Triplet (t) | 2H | 6.4 | -CH₂-OH |

| 2.68 | Triplet (t) | 2H | 7.6 | Ar-CH₂- |

| 1.88 | Quintet (quin) | 2H | 7.0 | -CH₂-CH₂-CH₂- |

| 1.5 (variable) | Singlet (s, broad) | 1H | - | -OH |

Experimental ¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound has been reported in publicly available databases. The following table summarizes the experimental chemical shifts.

Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| 140.8 | C (quaternary, attached to Br) |

| 131.5 | Ar-CH (ortho to Br) |

| 130.3 | Ar-CH (meta to Br) |

| 119.9 | C (quaternary, attached to propyl chain) |

| 62.1 | -CH₂-OH |

| 34.0 | -CH₂-CH₂-CH₂- |

| 31.5 | Ar-CH₂- |

Experimental Protocols

The following sections detail the standard methodologies for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

Instrumentation: A standard 400 MHz (or higher) NMR spectrometer equipped with a broadband probe is suitable for acquiring both ¹H and ¹³C spectra.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of -2 to 12 ppm is appropriate.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 256 to 1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): A range of 0 to 220 ppm is appropriate.

-

Decoupling: Broadband proton decoupling during acquisition.

-

Temperature: 298 K.

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.

-

Referencing: Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR).

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify and label the chemical shift of each peak. For ¹H NMR, determine the multiplicity and coupling constants.

Visualizations

The following diagrams illustrate the molecular structure and a typical workflow for NMR data analysis.

Caption: Molecular structure and atom numbering for NMR assignments.

Caption: A typical

Mass Spectrometry of 3-(4-Bromophenyl)propan-1-ol: A Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Bromophenyl)propan-1-ol, a compound of interest in synthetic chemistry and drug discovery. The document details predicted fragmentation patterns under electron ionization (EI), outlines comprehensive experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents the expected quantitative data in a clear, tabular format. This guide is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development to facilitate the identification and characterization of this and structurally related compounds.

Introduction

This compound is a halogenated aromatic alcohol. Its chemical structure, consisting of a brominated phenyl group attached to a propanol chain, gives rise to a distinct mass spectrometric fragmentation pattern that is crucial for its unambiguous identification. Understanding these fragmentation pathways and employing optimized analytical protocols are essential for its characterization in various matrices. This guide serves as a practical resource for conducting such analyses.

Predicted Mass Spectral Fragmentation (Electron Ionization)

Under electron ionization (EI), this compound is expected to undergo several characteristic fragmentation pathways. The presence of bromine, with its two major isotopes (79Br and 81Br) in nearly equal abundance, will result in a distinctive M and M+2 isotope pattern for the molecular ion and any bromine-containing fragments.

The primary fragmentation routes are predicted to be:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common pathway for primary alcohols, leading to the formation of a resonance-stabilized oxonium ion.

-

Benzylic cleavage: Cleavage of the bond between the propyl chain and the aromatic ring is also anticipated, potentially leading to the formation of a stable tropylium ion.

-

Loss of water: Dehydration is a common fragmentation pathway for alcohols.

-

Loss of the halogen: Cleavage of the carbon-bromine bond will result in a fragment corresponding to the phenylpropanol cation.

Quantitative Data

The following table summarizes the predicted major fragment ions for this compound under electron ionization. The m/z values are given for the major isotope (79Br).

| m/z (79Br) | m/z (81Br) | Proposed Fragment Structure | Fragmentation Pathway |

| 214 | 216 | [C9H11BrO]+• | Molecular Ion (M+•) |

| 196 | 198 | [C9H9Br]+• | M+• - H2O |

| 185 | 187 | [C8H8Br]+ | M+• - CH2OH |

| 171 | 173 | [C7H6Br]+ | Benzylic cleavage with rearrangement |

| 155 | 157 | [C6H4Br]+ | Loss of C3H7O |

| 135 | - | [C9H11O]+ | M+• - Br |

| 91 | - | [C7H7]+ | Tropylium ion from benzylic cleavage |

| 77 | - | [C6H5]+ | Phenyl cation |

| 31 | - | [CH2OH]+ | Alpha-cleavage |

Experimental Protocols

The following are detailed protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is suitable for the analysis of the neat compound or its solution in a volatile organic solvent.

4.1.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

Vial Transfer: Transfer the working solution to a 2 mL autosampler vial with a screw cap and septum.

4.1.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

-

MS Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 30 - 400

-

Solvent Delay: 3 minutes

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound in solutions, potentially including biological matrices after appropriate sample cleanup.

4.2.1. Sample Preparation

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Filtration: Filter the working solution through a 0.22 µm syringe filter.

-

Vial Transfer: Transfer the filtered solution to a 2 mL autosampler vial.

4.2.2. LC-MS Instrumentation and Parameters

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)

-

Mass Spectrometer: Agilent 6546 Q-TOF LC/MS (or equivalent)

-

LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.

-

Column Temperature: 40 °C

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10.1-12 min: 5% B (re-equilibration)

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

MS Ion Source: Electrospray Ionization (ESI), positive ion mode

-

Drying Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

Capillary Voltage (Vcap): 3500 V

-

Nozzle Voltage: 500 V

-

Fragmentor Voltage: 175 V

-

Mass Scan Range: m/z 50 - 500

Visualizations

The following diagrams illustrate the proposed mass spectral fragmentation pathway and the general experimental workflow for GC-MS analysis.

Caption: Proposed EI fragmentation pathway for this compound.

Caption: General experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Infrared (IR) Spectrum of 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of 3-(4-Bromophenyl)propan-1-ol, a key intermediate in organic synthesis. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the monitoring of reactions in which it is a reactant or product. This document outlines the characteristic absorption frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the procedure.

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₁BrO) is a primary alcohol containing a para-substituted aromatic ring. Its structure comprises several distinct functional groups, each giving rise to characteristic absorption bands in the infrared spectrum. These key groups are:

-

Hydroxyl Group (-OH): Subject to hydrogen bonding, this group produces a prominent, broad absorption band.

-

Aliphatic Chain (-CH₂-CH₂-CH₂-): The C-H bonds in the propyl chain will exhibit characteristic stretching and bending vibrations.

-

Para-Substituted Benzene Ring: This aromatic system has unique C-H and C=C stretching vibrations, as well as a diagnostic out-of-plane bending pattern.

-

Carbon-Bromine Bond (C-Br): This bond gives rise to a stretching vibration in the lower frequency "fingerprint" region of the spectrum.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected quantitative data for the principal IR absorption bands of this compound. The frequency ranges are based on established correlations for its constituent functional groups.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3500–3200 | Strong, Broad | O–H Stretch (Hydrogen-bonded) | Alcohol (-OH) |

| 3100–3000 | Medium | C–H Stretch | Aromatic (sp² C-H) |

| 3000–2850 | Medium | C–H Stretch | Aliphatic (sp³ C-H) |

| 1600–1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500–1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1470–1450 | Medium | C–H Bend (Scissoring) | Aliphatic (-CH₂-) |

| 1320–1000 | Strong | C–O Stretch | Primary Alcohol (C-OH) |

| 860–800 | Strong | C–H Out-of-Plane Bend ("oop") | para-Disubstituted Benzene |

| 690–515 | Medium | C–Br Stretch | Aryl Halide (C-Br) |

Experimental Protocol: ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a modern, rapid, and reliable method for analyzing liquid samples like this compound without extensive sample preparation.

Objective: To obtain a high-quality infrared spectrum of a neat (undiluted) liquid sample of this compound.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond or zinc selenide)

-

Sample of this compound

-

Pipette or dropper

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes (e.g., Kimwipes)

Methodology:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal stability as per the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen, if available, to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

Background Spectrum Acquisition:

-

Clean the surface of the ATR crystal meticulously using a lint-free wipe dampened with a volatile solvent like isopropanol.[5] Allow the solvent to evaporate completely.

-

Acquire a background spectrum. This measurement of the ambient environment and the clean ATR crystal will be automatically subtracted from the sample spectrum by the instrument's software.

-

-

Sample Application:

-

Using a clean pipette, place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[5][6] For a solid sample, enough powder would be applied to coat the crystal.[7]

-

If the ATR unit has a pressure arm, lower it to apply gentle and consistent pressure on the sample, ensuring optimal contact between the liquid and the crystal surface.[8]

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard spectral range is 4000–400 cm⁻¹.

-

Once the measurement is complete, the software will process the data (Fourier transform, background subtraction) and display the final infrared spectrum as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

-

Post-Measurement Cleanup:

-

Raise the pressure arm and remove the sample from the ATR crystal using a clean, dry, lint-free wipe.

-

Clean the crystal surface thoroughly with a wipe moistened with the cleaning solvent (e.g., isopropanol) to remove any residual sample.[5] Ensure the crystal is clean and dry for the next user.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow for obtaining the IR spectrum of this compound using the ATR-FTIR technique described above.

Caption: Workflow for ATR-FTIR Spectroscopy.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. agilent.com [agilent.com]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. scribd.com [scribd.com]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

Physical properties of 3-(4-Bromophenyl)propan-1-ol (boiling point, density)

An In-depth Technical Guide on the Physical Properties of 3-(4-Bromophenyl)propan-1-ol

This technical guide provides a comprehensive overview of the physical properties, specifically the boiling point and density, of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require accurate physical data and detailed experimental procedures.

Physical Properties of this compound

This compound is a chemical compound with the molecular formula C9H11BrO[1]. Its physical characteristics are crucial for various applications in chemical synthesis and pharmaceutical development.

Data Summary

The boiling point and density of this compound are summarized in the table below. These values have been compiled from various chemical data sources.

| Physical Property | Value | Conditions | Source |

| Boiling Point | 299.932 °C | at 760 mmHg | [1] |

| 299.9 ± 15.0 °C | at 760 mmHg | [2] | |

| 162 °C | at 2.5 Torr | [3] | |

| Density | 1.411 g/cm³ | Not Specified | [1] |

| 1.4 ± 0.1 g/cm³ | Not Specified | [2] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid compound like this compound.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[4][5][6].

Methodology: Capillary Tube Method (Thiele Tube)

This method is a common and reliable technique for determining the boiling point of a small quantity of liquid.

-

Apparatus :

-

Thiele tube or an oil bath with a stirrer

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Liquid for the bath (e.g., paraffin oil)

-

-

Procedure :

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube[7].

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire assembly is immersed in a Thiele tube or an oil bath, making sure the liquid in the test tube is below the level of the heating liquid[4].

-

The apparatus is heated gently[4]. As the temperature rises, air trapped in the capillary tube will escape, forming a stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube[4].

-

The heat source is then removed, and the liquid is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube[4]. This temperature is recorded.

-

Determination of Density

Density is the mass of a substance per unit volume[8].

Methodology: Pycnometer or Graduated Cylinder Method

This method involves accurately measuring the mass of a known volume of the liquid.

-

Apparatus :

-

Analytical balance

-

Pycnometer or a graduated cylinder

-

Thermometer

-

-

Procedure :

-

The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance[9][10][11].

-

A specific volume of the liquid is carefully added to the pycnometer or graduated cylinder[8][9]. The volume should be read from the bottom of the meniscus at eye level to avoid parallax error[9].

-

The mass of the container with the liquid is then measured[9][10].

-

The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid[10].

-

The density is calculated using the formula: Density = Mass / Volume[9].

-

The temperature of the liquid should be recorded as density can vary with temperature[8].

-

For higher accuracy, the measurements should be repeated, and the average density calculated[9].

-

Workflow Visualization

The following diagram illustrates the logical workflow for the determination and presentation of the physical properties of a chemical compound.

Caption: Workflow for Physical Property Determination.

References

- 1. This compound|lookchem [lookchem.com]

- 2. 3-(4-Bromphenyl)propan-1-ol | CAS#:25574-11-2 | Chemsrc [chemsrc.com]

- 3. Page loading... [guidechem.com]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 9. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 10. wjec.co.uk [wjec.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility Characteristics of 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-(4-Bromophenyl)propan-1-ol, a key intermediate in various organic syntheses. Understanding the solubility of this compound is critical for its application in reaction chemistry, formulation development, and purification processes. This document outlines its solubility in various common solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Solubility Profile

This compound, a substituted aromatic alcohol, exhibits a solubility profile governed by the interplay of its structural features: a polar hydroxyl (-OH) group capable of hydrogen bonding, a nonpolar propyl chain, and a brominated phenyl ring which contributes to its lipophilicity. This combination results in limited aqueous solubility and favorable solubility in many organic solvents.

While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, estimations can be made based on the known solubility of structurally similar compounds such as 4-bromophenol and 3-phenylpropan-1-ol. 4-bromophenol is sparingly soluble in water but demonstrates good solubility in organic solvents like ethanol and chloroform.[1][2] Similarly, 3-phenylpropan-1-ol is reported as insoluble in water but soluble in ethanol and propylene glycol.[3]

Based on these analogs, the expected solubility characteristics of this compound are summarized in the table below. It is imperative to note that these are estimated values and experimental verification is highly recommended for any application requiring precise solubility data.

Quantitative Solubility Data (Estimated)

| Solvent | Chemical Formula | Estimated Solubility at 25°C | Classification |

| Water | H₂O | < 1 g/L | Poorly Soluble |

| Methanol | CH₃OH | Soluble | High |

| Ethanol | C₂H₅OH | Soluble | High |

| Acetone | C₃H₆O | Soluble | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Very Soluble | High |

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data, the following experimental protocols are recommended. The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4]

Shake-Flask Method for Thermodynamic Solubility Determination

This method measures the equilibrium solubility of a compound in a given solvent.

Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, methanol, ethanol, acetone, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method (UV-Vis or HPLC).

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted sample using a pre-validated UV-Vis spectrophotometric or HPLC method.

-

Analytical Methodologies for Concentration Measurement

1. UV-Vis Spectrophotometry:

-

Principle: This technique measures the absorbance of light by the analyte at a specific wavelength. The concentration is determined using the Beer-Lambert law.[6]

-

Procedure:

-

Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard solution at the λ_max to generate a calibration curve (Absorbance vs. Concentration).

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.[7]

-

2. High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[8] The concentration is determined by comparing the peak area of the analyte to that of standards.

-

Procedure:

-

Develop a suitable HPLC method (including column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations.

-

Inject the standard solutions and generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample and determine its concentration from the calibration curve.[8]

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 3. chembk.com [chembk.com]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. enamine.net [enamine.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

- 8. pharmaguru.co [pharmaguru.co]

The Unfolding Therapeutic Potential of 3-(4-bromophenyl)propan-1-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The scaffold of 3-(4-bromophenyl)propan-1-ol is emerging as a versatile building block in medicinal chemistry, demonstrating a spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current understanding of its derivatives, with a focus on their applications in antifungal agents, anticancer research through targeted protein degradation, and other potential therapeutic areas. This document collates available quantitative data, details key experimental methodologies, and visualizes relevant biological pathways and experimental workflows to serve as a foundational resource for researchers in the field.

Introduction

The quest for novel therapeutic agents with improved efficacy and specificity is a continuous endeavor in drug discovery. The this compound core structure, characterized by a brominated phenyl ring attached to a propanol chain, has garnered interest due to its synthetic tractability and the diverse biological activities exhibited by its derivatives. The presence of the bromine atom offers a handle for various chemical modifications, allowing for the fine-tuning of physicochemical properties and biological targets. This guide explores the known and potential biological activities of derivatives stemming from this promising scaffold.

Fungicidal Activity

While specific quantitative data for a wide range of simple this compound derivatives with fungicidal properties is not extensively available in publicly accessible literature, the parent compound is recognized as a useful reagent in the synthesis of more complex fungicidal agents. Research in this area has led to the development of heterocyclic compounds incorporating the bromophenyl moiety that exhibit notable antifungal effects.

Synthesis of Fungicidal Heterocyclic Derivatives

One area of exploration has been the incorporation of the bromophenyl group into 1,3,4-oxadiazole and 1,2,4-triazole rings. These heterocyclic systems are known pharmacophores in many antifungal agents.

Experimental Protocol: General Synthesis of 1,2,4-triazole Derivatives

A common synthetic route to obtain 3-(bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles involves the alkylation of a corresponding triazole-3-thiol precursor.

-

Starting Material Synthesis: 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is synthesized according to previously established methods.

-

Alkylation Reaction (Method A):

-

Dissolve 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in 2-propanol containing a pre-dissolved equivalent of potassium hydroxide (KOH).

-

Add an equimolar amount of the desired haloalkane.

-

Reflux the mixture until the pH of the reaction medium reaches 7.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the product by filtration or extraction.

-

Purify the crude product by recrystallization or column chromatography.

-

-

Alkylation Reaction (Method B - Microwave Synthesis):

-

Suspend 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol in methanol or 1-propanol containing a few drops of hydrochloric acid (HCl).

-

Heat the mixture in a microwave synthesis system at 150 °C for 45 minutes.

-

Monitor the reaction using a gas chromatograph with a mass spectrometric detector.

-

After completion, process the reaction mixture to isolate and purify the final product.

-

The following diagram illustrates the general workflow for the synthesis and evaluation of these fungicidal compounds.

Application in Targeted Protein Degradation: PROTAC Linkers

A significant and modern application of this compound and its derivatives is in the field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound serves as a versatile linker component in the construction of these molecules.[1][2][3][4]

The following diagram illustrates the mechanism of action of a PROTAC.

Potential Anticancer Activity

While direct evidence for the anticancer activity of simple esters or ethers of this compound is limited in the reviewed literature, the 3-(4-bromophenyl)propanoic acid scaffold, a close structural analog, has been investigated. For instance, platinum(IV) prodrugs incorporating 3-bromopyruvic acid, which shares structural similarities, have shown promise. One such prodrug, BrPt3, demonstrated potent anticancer activity, particularly in oxaliplatin-resistant cells, by inducing DNA damage and inhibiting glycolysis.

Derivatives and their Biological Activities

3-(4-Bromophenyl)propanoic Acid and its Derivatives

3-(4-Bromophenyl)propanoic acid is a key intermediate in the synthesis of various biologically active molecules. It is utilized in the development of anti-inflammatory and analgesic drugs. Its derivatives, including esters and amides, are subjects of ongoing research.

3-(4-Bromophenyl)propan-1-amine and its Analogs

The amine analog, 3-(4-bromophenyl)propan-1-amine, and its derivatives are also of interest. For example, dopamine analogs incorporating a phenylboronic acid group have been synthesized and evaluated as potential boron carriers for Boron Neutron Capture Therapy (BNCT). One such compound, N-[2-(3,4-dihydroxyphenetyl)ethyl]-3-(4-dihydroxyborylphenyl)propionamide (dopamine-CEBA), which features a related structural motif, has demonstrated lower toxicity in biological evaluations.

Conclusion and Future Perspectives

The this compound scaffold and its immediate derivatives represent a promising area for further investigation in drug discovery. The demonstrated utility in the synthesis of fungicidal agents and as linkers in PROTAC technology highlights the versatility of this chemical entity. Future research should focus on the systematic synthesis and biological evaluation of a broader range of simple derivatives, such as esters, ethers, and amines, to establish a clear structure-activity relationship for various therapeutic targets. Such studies will be instrumental in unlocking the full therapeutic potential of this valuable molecular framework. The development of novel anticancer, anti-inflammatory, and anti-infective agents based on this scaffold is a tangible and exciting prospect for the future of medicinal chemistry.

References

Synthesis and Characterization of Novel 3-(4-Bromophenyl)propan-1-ol Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of novel analogues of 3-(4-bromophenyl)propan-1-ol. This class of compounds holds promise for applications in drug discovery, particularly in the development of new antifungal and anticancer agents. This document details synthetic methodologies, presents characterization data in a structured format, and explores potential biological mechanisms of action through signaling pathway diagrams.

Introduction

This compound is a versatile chemical scaffold. The presence of a bromine atom on the phenyl ring provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the generation of a diverse library of analogues. The propan-1-ol side chain can also be modified to modulate the physicochemical properties and biological activity of the molecules. This guide will explore the synthesis of analogues with substitutions on the phenyl ring and modifications of the propanol moiety, their detailed characterization, and potential therapeutic applications.

Synthesis of this compound Analogues

The synthesis of this compound analogues can be achieved through several strategic approaches. The choice of synthetic route will depend on the desired substitution pattern on the aromatic ring and the propanol side chain. Below are detailed protocols for key synthetic strategies.

General Synthetic Strategies

Several powerful synthetic methodologies can be employed for the synthesis of the target analogues:

-

Grignard Reaction: A versatile method for forming carbon-carbon bonds. The reaction of a Grignard reagent derived from a substituted bromobenzene with an appropriate epoxide, such as propylene oxide, can yield the desired propanol structure.

-

Wittig Reaction: This reaction is instrumental in forming carbon-carbon double bonds, which can then be reduced to a single bond to obtain the propanol chain. It involves the reaction of an aldehyde or ketone with a phosphonium ylide.

-

Heck and Suzuki Coupling Reactions: These palladium-catalyzed cross-coupling reactions are ideal for introducing a variety of substituents onto the phenyl ring of a pre-existing 3-phenylpropan-1-ol derivative or for constructing the entire substituted phenylpropanol structure.

-

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of an alkene, which can be a key step in synthesizing the propan-1-ol moiety from a corresponding allylbenzene derivative.

Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromo-2-fluorophenyl)propan-1-ol via Grignard Reaction

This protocol describes the synthesis of a fluorinated analogue, a common modification in medicinal chemistry to enhance metabolic stability and binding affinity.

Materials:

-

1,4-Dibromo-2-fluorobenzene

-

Magnesium turnings

-

Dry diethyl ether or THF

-

Propylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of 1,4-dibromo-2-fluorobenzene in dry diethyl ether or THF dropwise to the magnesium turnings to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0°C.

-

Slowly add a solution of propylene oxide in dry diethyl ether or THF to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(4-bromo-2-fluorophenyl)propan-1-ol.

Protocol 2: Synthesis of 3-(4-bromo-3-methylphenyl)propan-1-ol via Reduction of a Chalcone Derivative

This protocol illustrates a multi-step synthesis involving the formation of a chalcone intermediate followed by reduction.

Materials:

-

4-Bromo-3-methylacetophenone

-

Benzaldehyde

-

Sodium hydroxide

-

Ethanol

-

Sodium borohydride (NaBH₄) or catalytic hydrogenation setup (e.g., H₂, Pd/C)

-

Standard laboratory glassware

Procedure:

-

Chalcone Synthesis: In a flask, dissolve 4-bromo-3-methylacetophenone and benzaldehyde in ethanol. Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature until the chalcone precipitates. Filter the solid, wash with water and cold ethanol, and dry.

-

Reduction of the Chalcone:

-

Method A (Sodium Borohydride): Dissolve the synthesized chalcone in a suitable solvent like methanol or ethanol. Add sodium borohydride portion-wise at 0°C. Stir the reaction at room temperature until completion. Quench the reaction with water and extract the product with an organic solvent.

-

Method B (Catalytic Hydrogenation): Dissolve the chalcone in a solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir until the reaction is complete. Filter off the catalyst and concentrate the solvent.

-

-

Purification: Purify the resulting crude 3-(4-bromo-3-methylphenyl)propan-1-ol by column chromatography.

Characterization of Novel Analogues

Thorough characterization is crucial to confirm the identity and purity of the synthesized analogues. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the molecule by providing information about the chemical environment of hydrogen and carbon atoms.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the molecular formula.

-

Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the hydroxyl (-OH) group.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, etc.) in the compound, further confirming the empirical and molecular formula.

Data Presentation

The quantitative data for a selection of synthesized analogues are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of this compound Analogues

| Compound ID | Substituent(s) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1 | H | C₉H₁₁BrO | 215.09 | 38-40 |

| 2 | 2-Fluoro | C₉H₁₀BrFO | 233.08 | N/A (Oil) |

| 3 | 3-Methyl | C₁₀H₁₃BrO | 229.11 | N/A (Oil) |

| 4 | 2,5-Difluoro | C₉H₉BrF₂O | 251.07 | 45-47 |

| 5 | 3-Methoxy | C₁₀H₁₃BrO₂ | 245.11 | N/A (Oil) |

Table 2: Spectroscopic Data for this compound Analogues

| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) [M+H]⁺ |

| 1 | 7.40 (d, 2H), 7.08 (d, 2H), 3.68 (t, 2H), 2.70 (t, 2H), 1.90 (m, 2H), 1.55 (br s, 1H) | 140.8, 131.5, 130.5, 120.0, 62.1, 34.0, 31.8 | 215.0/217.0 |

| 2 | 7.25-7.15 (m, 2H), 7.05 (t, 1H), 3.70 (t, 2H), 2.80 (t, 2H), 1.95 (m, 2H), 1.60 (br s, 1H) | 159.8 (d), 133.0, 128.5 (d), 125.0 (d), 116.2 (d), 61.8, 32.5, 29.5 | 233.0/235.0 |

| 3 | 7.28 (s, 1H), 7.15 (d, 1H), 6.95 (d, 1H), 3.65 (t, 2H), 2.65 (t, 2H), 2.35 (s, 3H), 1.88 (m, 2H), 1.58 (br s, 1H) | 140.5, 137.8, 131.0, 129.5, 127.0, 122.5, 62.0, 33.8, 31.5, 22.8 | 229.1/231.1 |

Biological Activity and Signaling Pathways

Brominated aromatic compounds have been reported to exhibit a range of biological activities, including antifungal and anticancer properties. The mechanism of action for the antifungal activity of some brominated compounds is thought to involve the disruption of nutrient signaling pathways in fungal cells.[1] In the context of cancer, many therapeutic agents induce apoptosis (programmed cell death) in cancer cells. It is plausible that novel this compound analogues could exert their effects through similar mechanisms.

Potential Antifungal Mechanism of Action

The presence of the bromophenyl group may contribute to the disruption of fungal cell membranes or interfere with essential enzymatic processes. A proposed general mechanism involves the inhibition of key signaling pathways responsible for nutrient uptake and metabolism, leading to fungal cell death.

Caption: Proposed antifungal mechanism of action.

Potential Pro-Apoptotic Signaling Pathway in Cancer Cells

Many anticancer drugs induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Substituted phenylpropanols could potentially trigger apoptosis by inducing cellular stress, leading to the activation of pro-apoptotic proteins and caspases.

Caption: A potential intrinsic apoptosis signaling pathway.

Experimental Workflow

The overall workflow for the synthesis and evaluation of novel this compound analogues is depicted below.

Caption: General experimental workflow.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of novel this compound analogues. The synthetic protocols outlined offer robust methods for generating a diverse range of these compounds. The structured presentation of characterization data facilitates the identification and verification of the synthesized molecules. Furthermore, the exploration of potential antifungal and anticancer activities, along with illustrative signaling pathways, provides a foundation for further biological investigation. This class of compounds represents a promising starting point for the development of new therapeutic agents, and the information presented herein is intended to serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Reactivity of the Primary Alcohol in 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the primary alcohol functional group in 3-(4-Bromophenyl)propan-1-ol. This versatile building block is of significant interest in medicinal chemistry and organic synthesis due to the presence of both a reactive primary alcohol and a functionalized aromatic ring. This document details key transformations of the hydroxyl group, including oxidation, etherification, esterification, and conversion to alkyl halides, supported by experimental protocols and quantitative data to aid in reaction planning and optimization.

Core Reactivity of the Primary Alcohol

The primary alcohol in this compound exhibits typical reactivity, serving as a nucleophile and undergoing oxidation. The presence of the 4-bromophenyl group can electronically influence reaction rates and provides a handle for further synthetic modifications, such as cross-coupling reactions. The following sections explore the primary transformations of the alcohol moiety.

Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 3-(4-bromophenyl)propanal, or further to the carboxylic acid, 3-(4-bromophenyl)propanoic acid. The choice of oxidant and reaction conditions dictates the final product.

Mild oxidizing agents are required for the selective formation of the aldehyde, preventing over-oxidation. Common methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, and TEMPO-catalyzed oxidation.

For the synthesis of the carboxylic acid, stronger oxidizing agents or modified conditions for TEMPO-catalyzed oxidation can be employed.

Experimental Protocols for Oxidation

Table 1: Summary of Oxidation Reactions of 3-(Aryl)propan-1-ols

| Reaction | Oxidizing Agent | Substrate | Product | Yield (%) | Reference |

| TEMPO-catalyzed Oxidation | TEMPO/NaOCl | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | ~65 | [1] |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Primary Alcohol | Aldehyde | Typically high | [2][3][4] |

| Dess-Martin Oxidation | DMP | Primary Alcohol | Aldehyde | High | [5][6][7][8] |

Protocol 1: TEMPO-Catalyzed Aerobic Oxidation of a Benzylic Alcohol [1][9][10][11]

This protocol is adapted for benzylic alcohols and serves as a model for the oxidation of this compound.

-

Materials: Substituted benzyl alcohol (1.0 equiv), Copper(I) bromide (CuBr), 2,2'-bipyridine (bpy), (2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO), N-methylimidazole (NMI), Acetonitrile.

-

Procedure:

-

To a solution of the benzylic alcohol in acetonitrile, add CuBr, bpy, and TEMPO.

-

Add NMI dropwise and stir the reaction mixture at room temperature under an atmosphere of air.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

-

Logical Relationship for TEMPO-Catalyzed Oxidation

Caption: TEMPO-catalyzed oxidation of the primary alcohol to an aldehyde, with potential for further oxidation.

Etherification

The hydroxyl group of this compound can be converted into an ether through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Experimental Protocols for Etherification

Table 2: Summary of Etherification Reactions

| Reaction | Reagents | Substrate | Product | Yield (%) | Reference |

| Williamson Ether Synthesis | NaH, Alkyl Halide | Alcohol | Ether | General | [12][13][14][15] |

| Mitsunobu Reaction | PPh₃, DIAD, Phenol | 3-Phenylpropan-1-ol | 3-Phenoxypropylbenzene | 59-73 | [16] |

Protocol 2: Williamson Ether Synthesis [12][13][14]

-

Materials: this compound (1.0 equiv), Sodium hydride (NaH) (1.1 equiv), Alkyl halide (e.g., methyl iodide) (1.2 equiv), Anhydrous THF.

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add NaH portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Add the alkyl halide and continue stirring at room temperature, monitoring by TLC.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify by column chromatography.

-

Signaling Pathway for Williamson Ether Synthesis

References

- 1. rsc.org [rsc.org]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Swern_oxidation [chemeurope.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. Copper/Imidazolium/TEMPO-Catalyzed Aerobic Oxidation of Benzylic Alcohols in Water [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. TEMPO [organic-chemistry.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. gold-chemistry.org [gold-chemistry.org]

- 14. scholarship.richmond.edu [scholarship.richmond.edu]

- 15. arkat-usa.org [arkat-usa.org]

- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Stability and Storage of 3-(4-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for 3-(4-Bromophenyl)propan-1-ol. The information herein is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound for research and development purposes.

Introduction

This compound is an aromatic alcohol that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialty chemicals. Understanding its chemical stability is paramount for ensuring the reliability and reproducibility of experimental results, as well as for establishing appropriate storage and handling protocols to prevent degradation. This guide outlines the known stability profile of this compound, predicted degradation pathways based on structurally related molecules, and standardized methodologies for its stability assessment.

Recommended Storage Conditions

To maintain the integrity of this compound, it is crucial to adhere to proper storage conditions. Based on information from various chemical suppliers, the following conditions are recommended:

-

Temperature: Store in a cool place. Some suppliers recommend refrigeration at 2-8 °C for long-term storage.

-

Atmosphere: Store in a dry and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.

-

Light: Protect from light, as exposure may catalyze degradation.

-

Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.

Predicted Chemical Stability and Degradation Pathways

While specific degradation studies on this compound are not extensively available in the public domain, its chemical stability can be predicted based on the reactivity of its functional groups (primary alcohol, brominated aromatic ring) and data from structurally analogous compounds such as benzyl alcohol, 3-phenylpropan-1-ol, and brominated phenols.

The primary alcohol group is susceptible to oxidation , which is a likely degradation pathway. Mild oxidation would yield the corresponding aldehyde, 3-(4-bromophenyl)propanal, while further oxidation could lead to the formation of 3-(4-bromophenyl)propanoic acid. Stronger oxidizing conditions might lead to cleavage of the propyl chain or degradation of the aromatic ring.

The bromo-aromatic moiety is generally stable but can undergo photodegradation . Exposure to UV light could potentially lead to dehalogenation, forming 3-phenylpropan-1-ol, or the formation of other photoproducts through radical mechanisms.

Under strongly acidic or basic conditions, particularly at elevated temperatures, hydrolysis is not a primary degradation pathway for the alcohol or the aryl bromide bond, but the overall stability might be compromised. Dehydration of the primary alcohol to form an alkene is also a possibility under harsh acidic conditions and heat.

Based on these considerations, a predicted degradation pathway is illustrated below.

Quantitative Data on Chemical Stability

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation of this compound | Major Degradation Products (and % Area) |

| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | 60 | Data to be collected | Data to be collected |

| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | 60 | Data to be collected | Data to be collected |

| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | Ambient | Data to be collected | Data to be collected |

| Thermal Degradation | Solid State | 1, 2, 4 weeks | 80 | Data to be collected | Data to be collected |

| Photostability | ICH Q1B Option 2 | As per guideline | Ambient | Data to be collected | Data to be collected |

Experimental Protocols for Stability Assessment

To evaluate the chemical stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to accelerate the degradation process and help in the identification of potential degradation products and the development of a stability-indicating analytical method.

General Experimental Workflow

The following diagram illustrates a general workflow for conducting a stability assessment of this compound.

Preparation of Stock and Working Solutions

-

Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Solutions: Prepare working solutions for each stress condition by diluting the stock solution with the respective stress medium (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).

Forced Degradation (Stress Testing) Protocols

-

Prepare two sets of solutions of this compound in 0.1 M HCl and 0.1 M NaOH, respectively.

-

Maintain the solutions at a constant temperature, for example, 60°C.

-

Withdraw aliquots at specified time points (e.g., 0, 8, 24, 48, and 72 hours).

-

Neutralize the aliquots before analysis (the acidic solution with a base and the basic solution with an acid).

-

Dilute the neutralized samples to a suitable concentration for HPLC analysis.

-

Prepare a solution of this compound in a 3% solution of hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature and protect it from light.

-

Withdraw and analyze aliquots at specified time points.

-

Place a known quantity of the solid compound in a stability chamber maintained at an elevated temperature (e.g., 80°C).

-

At specified time points, withdraw samples, dissolve them in a suitable solvent, and analyze by HPLC.

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze the exposed and control samples by HPLC.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

-

Column: A C18 reversed-phase column is generally a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve adequate separation.

-

Detection: A photodiode array (PDA) detector is recommended to monitor the elution at multiple wavelengths and to check for peak purity.

-

Method Validation: The HPLC method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.

For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.

Conclusion

While this compound is expected to be stable under the recommended storage conditions, it is susceptible to degradation under stress conditions such as oxidation and photolysis. For researchers and drug development professionals, it is imperative to handle and store this compound appropriately to maintain its purity and integrity. The provided experimental protocols and workflow offer a robust framework for conducting detailed stability studies. The generation of specific stability data through forced degradation studies is essential for developing stable formulations and ensuring the quality of research and development outcomes.

Exploring Derivatives of 3-(4-Bromophenyl)propan-1-ol for Fungicidal Activity: A Technical Guide

Introduction

The increasing prevalence of fungal infections in humans, animals, and plants, coupled with the rise of antifungal resistance, necessitates the development of novel fungicidal agents. Phenylpropanoid derivatives have shown promise as a scaffold for the development of new antimicrobial compounds. The presence of a bromine atom in a molecule can enhance its biological activity due to its lipophilicity and ability to form halogen bonds. This guide explores the potential of 3-(4-Bromophenyl)propan-1-ol as a core structure for the synthesis of new fungicidal derivatives. We will outline a hypothetical screening process, from synthesis to biological evaluation, and discuss potential mechanisms of action.

Hypothetical Derivatives and Fungicidal Activity

A series of hypothetical derivatives of this compound could be synthesized to explore their structure-activity relationships (SAR). Modifications could be introduced at the hydroxyl group, the propyl chain, and the phenyl ring. The following table summarizes hypothetical quantitative data for these derivatives against a panel of pathogenic fungi.